N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide is a benzamide derivative characterized by three key structural motifs:
- A cyclohexene-substituted ethyl group at the N-position, introducing lipophilicity and conformational rigidity.
- A fluorine atom at the ortho position of the benzamide ring, which enhances metabolic stability and electron-withdrawing effects.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c21-19-10-9-17(27(25,26)23-13-5-2-6-14-23)15-18(19)20(24)22-12-11-16-7-3-1-4-8-16/h7,9-10,15H,1-6,8,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQHMOKJDDUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexene Intermediate: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative.
Introduction of the Fluorinated Benzamide Moiety: The final step involves the coupling of the cyclohexene intermediate with 2-fluoro-5-aminobenzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzamide moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with a cyclohexane ring
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Differences :
Implications :
Functional Analog: Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
Key Differences :
Implications :
Pharmacological Analog: Thioether-Linked Benzamides ()
Key Differences :
Implications :
- The target compound’s sulfonyl group may favor receptor binding over the thioether-linked heterocycles’ broader mechanistic roles (e.g., kinase inhibition).
- Fluorine substitution could reduce off-target effects compared to nitro or trifluoromethyl groups in derivatives .
Biological Activity
Molecular Formula
- C : 19
- H : 24
- F : 1
- N : 2
- O : 1
- S : 1
Structural Characteristics
The compound features a cyclohexene ring, a piperidine sulfonamide moiety, and a fluorobenzamide structure. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 335.47 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The biological activity of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The fluorine atom enhances lipophilicity, which may improve membrane permeability and target interaction.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study involving the MDA-MB-231 breast cancer cell line, this compound demonstrated an IC50 value of approximately 12 µM, indicating potent anticancer effects compared to control compounds.
Antimicrobial Activity
Preliminary tests have suggested that this compound also possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the piperidine and benzamide portions significantly influence the biological activity. For example, replacing the piperidine with a morpholine ring resulted in decreased potency, suggesting that the piperidine's nitrogen atom plays a critical role in binding affinity.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Piperidine → Morpholine | Decreased potency |
| Fluorine substitution | Enhanced membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
